Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 177.16 g/mol. This compound is recognized for its diverse applications in scientific research, particularly in medicinal chemistry due to its potential biological activities. The compound's purity typically reaches 95%, making it suitable for various experimental applications.
The synthesis of methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate generally involves cyclization reactions between substituted pyrazoles and pyridines. Various synthetic strategies have been developed, focusing on the formation of the pyridine ring onto an existing pyrazole structure or vice versa. The most common method utilizes 3-aminopyrazole as a starting material, which acts as a nucleophile in reactions with biselectrophiles .
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate features a bicyclic structure comprising a pyrazole and a pyridine ring. The compound's structural representation can be described using its InChI and SMILES notations:
The compound exhibits unique electronic and steric properties due to its heterocyclic nature, influencing its reactivity and interaction with biological targets.
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate participates in various chemical reactions typical of heterocycles, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylate group, which can stabilize negative charges during reaction mechanisms.
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate interacts with biological targets through hydrogen bonding and hydrophobic interactions. The compound has been linked to various biochemical pathways, indicating its potential as a therapeutic agent.
Research suggests that pyrazolo-pyridines may affect multiple cellular processes due to their ability to modulate enzyme activities and receptor interactions.
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is typically a solid at room temperature and should be stored in a refrigerator to maintain stability.
Key chemical properties include:
Relevant data includes:
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is utilized in various scientific fields:
Its structural versatility allows for modifications that can enhance biological activity or selectivity towards specific targets.
The pyrazolo[3,4-c]pyridine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, characterized by a fusion between pyrazole and pyridine rings at the [3,4-c] positions. This system exhibits tautomerism and aromatic stability distinct from other pyrazolopyridine isomers. Its electron-deficient nature and ability to engage in hydrogen bonding mimic purine bases, enabling diverse biological interactions while offering synthetic versatility for structural diversification. The carboxylate ester at the 7-position, as in Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, further enhances reactivity for downstream derivatization, positioning this scaffold as a critical pharmacophore in targeted drug discovery [1] [4].
Pyrazolopyridine chemistry originated with Ortoleva’s 1908 synthesis of the first 1H-pyrazolo[3,4-b]pyridine derivative via iodination of diphenylhydrazone and pyridine. By 1911, Bülow expanded this work by synthesizing N-phenyl-3-methyl-substituted analogs using 5-aminopyrazole condensations with 1,3-diketones. Early interest stemmed from structural similarities to purine nucleobases (adenine/guanine), suggesting potential bioactivity [4]. The 21st century witnessed exponential growth, with >300,000 1H-pyrazolo[3,4-b]pyridine derivatives documented in SciFinder by 2022, embedded in >5,500 references (including 2,400 patents). While [3,4-b] isomers dominated early research, [3,4-c] isomers like Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate gained prominence due to their unique electronic profiles and regioselective functionalization capabilities. These scaffolds now feature in 14 drug candidates across experimental, investigational, and approved stages, underscoring their therapeutic relevance [3] [4].
Table 1: Key Milestones in Pyrazolopyridine Chemistry
Year | Event | Significance |
---|---|---|
1908 | Ortoleva synthesizes first pyrazolo[3,4-b]pyridine | Established core synthesis methodology |
1911 | Bülow reports N1-substituted derivatives | Demonstrated regioselective functionalization |
2012–2022 | 3,005 new references (54% of total literature) published | Surge in medicinal applications and isomer exploration |
2022+ | [3,4-c] isomers optimized for kinase inhibition and solubility | Enabled targeted drug design (e.g., TRK inhibitors) |
Pyrazolopyridines comprise five isomeric classes ([3,4-b], [3,4-c], [4,3-c], [4,3-b], [1,5-a]), differentiated by ring fusion points. For Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate:
Table 2: Structural and Electronic Comparison of Key Pyrazolopyridine Isomers
Parameter | Pyrazolo[3,4-c]Pyridine (e.g., 7-Carboxylate) | Pyrazolo[3,4-b]Pyridine | Pyrazolo[4,3-c]Pyridine |
---|---|---|---|
Ring Fusion Points | Pyrazole: C3,C4; Pyridine: C4,C5 | Pyrazole: C3,C4; Pyridine: C3,C4 | Pyrazole: C4,C5; Pyridine: C3,C4 |
CAS Example | 1140240-00-1 (Methyl 7-carboxylate) [1] | 1140239-96-8 (Methyl 4-carboxylate) [2] | 1140239-96-8 (Methyl 4-carboxylate) [2] |
Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | C₈H₇N₃O₂ |
Aromatic Stabilization | 1H-tautomer preferred; full delocalization | 1H-tautomer dominant | Similar to [3,4-c] |
Carboxylate Position | Electron-rich 7-position | Electron-neutral 4-/5-position | Variable (4-position common) |
H-Bond Acceptor Sites | N2, O═C (ester), N7 (pyridine-like) | N1, O═C, N5 (pyridine-like) | N1, O═C, N4 |
N1-Substitution and Electronic Effects
Unsubstituted 1H-pyrazolo[3,4-c]pyridines (19.7% of known derivatives) exhibit tautomeric mobility but lower metabolic stability. Methyl substitution at N1 (31.78% of compounds) enhances lipophilicity (log P +0.4) and oxidative resistance while preserving aromaticity. Bulkier groups (e.g., benzyl, 23.27%) improve target affinity but may sterically hinder ring planarity. Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate’s unsubstituted N1 allows rotational flexibility but benefits from N-methylation in prodrug designs to block deamination [4] [7].
C7-Carboxylate Electronic and Steric Contributions
Aromatic Stability and Fusion Dependencies
The [3,4-c] fusion enables complete π-delocalization when N1 is unsubstituted or alkylated. DFT calculations confirm ~9 kcal/mol stabilization over [4,3-c] isomers due to orbital symmetry alignment. Substituents at C3/C5 minimally affect aromaticity, but C6 electron-donors (e.g., NH₂) increase HOMO energy, enhancing reactivity toward electrophiles [4] [8].
Table 3: Impact of Substituent Position on Physicochemical and Bioactive Properties
Substituent Position | Representative Group | Aromatic Stability | Key Bioactive Consequences |
---|---|---|---|
N1 | H | Tautomerism possible | Metabolic vulnerability; flexible H-bond donation |
Methyl | Locked 1H-tautomer | +Log P; enhanced oxidative stability | |
Benzyl | Stable, but steric bulk | Improved target selectivity; reduced solubility | |
C3 | H (30.83%) | No steric perturbation | Enables electrophilic substitution |
Methyl (46.77%) | Minimal electronic effect | Enhanced membrane permeability | |
NH₂ (4.69%) | Mesomeric donation (+M) | H-bond donation; increased metabolic clearance | |
C7 (Carboxylate) | COOCH₃ | Strong -M effect | H-bond acceptance; directed solvent orientation |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: